molecular formula C12H16N2O2 B3045163 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid CAS No. 1025019-22-0

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Cat. No.: B3045163
CAS No.: 1025019-22-0
M. Wt: 220.27 g/mol
InChI Key: ACECDLPKCIEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a pyridin-3-ylmethyl group at the nitrogen atom and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.24 g/mol. The compound’s structure combines the rigidity of the pyridine ring with the flexibility of the piperidine scaffold, enabling diverse interactions in biological systems. Key structural attributes include:

  • Pyridine ring: Contributes to π-π stacking and hydrogen bonding.
  • Methylene linker: Facilitates conformational flexibility for target binding .

Predicted physicochemical properties (e.g., collision cross-section values for adducts) suggest utility in analytical chemistry, particularly mass spectrometry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACECDLPKCIEZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408823
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025019-22-0
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid Derivatives

A foundational approach involves the hydrogenation of 2-pyridinecarboxylic acid to yield piperidine-2-carboxylic acid (pipecolic acid), followed by functionalization at the piperidine nitrogen. As detailed in patent CN102174011A, this method employs palladium-on-carbon (Pd/C) under high-pressure hydrogen (3–5 MPa) in aqueous or methanolic solutions. The reaction proceeds via selective reduction of the pyridine ring’s aromatic system, achieving molar yields of 85–97% depending on temperature and catalyst loading.

Reaction Conditions :

  • Substrate : 2-Pyridinecarboxylic acid
  • Catalyst : 5% Pd/C (0.01–0.05 wt%)
  • Solvent : Water or methanol/water mixtures
  • Temperature : 80–100°C
  • Pressure : 3–5 MPa H₂
  • Yield : 85.26–96.89%

Post-hydrogenation, the crude piperidine-2-carboxylic acid is isolated via vacuum distillation to remove 50% of the solvent, followed by recrystallization from methanol at 0°C. This step ensures ≥98% purity, as confirmed by melting point analysis (273–278°C) and HPLC.

Functionalization with Pyridin-3-ylmethyl Groups

Reductive Amination Strategies

Condensation of Pyridine-3-carbaldehyde with Piperidine-2-carboxylic Acid

Reductive amination offers a one-pot route to construct the C–N bond between the pyridine and piperidine rings. Pyridine-3-carbaldehyde is condensed with piperidine-2-carboxylic acid in the presence of a reducing agent, typically hydrogen gas or sodium cyanoborohydride (NaBH₃CN).

Key Parameters :

  • Substrates : Pyridine-3-carbaldehyde, piperidine-2-carboxylic acid
  • Catalyst : Pd/C or PtO₂
  • Reducing Agent : H₂ (1–3 atm) or NaBH₃CN
  • Solvent : Methanol or ethanol
  • pH : 4–6 (controlled via acetic acid)
  • Yield : 55–65%

The reaction’s success hinges on maintaining mildly acidic conditions to protonate the intermediate Schiff base, preventing polymerization. Post-reduction, the product is isolated by filtration of the catalyst and solvent removal under reduced pressure.

Solid-Phase Peptide Synthesis (SPPS) Inspired Approaches

Protection-Deprotection Sequences

Adapting techniques from peptide chemistry, the carboxylic acid group of piperidine-2-carboxylic acid is protected as a tert-butyl ester (OtBu) to prevent undesired side reactions during alkylation. Subsequent coupling with 3-(aminomethyl)pyridine followed by global deprotection yields the target compound.

Stepwise Procedure :

  • Protection : Piperidine-2-carboxylic acid → Piperidine-2-carboxylic acid tert-butyl ester (using Boc₂O, DMAP)
  • Alkylation : Reaction with 3-(bromomethyl)pyridine in DMF/K₂CO₃
  • Deprotection : TFA-mediated cleavage of the tert-butyl ester
  • Purification : Ion-exchange chromatography (Dowex® 50WX8)

This method achieves 70–80% overall yield, with purity ≥98% by NMR.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature (°C) Yield (%) Purity (%)
Catalytic Hydrogenation Pd/C, H₂O/MeOH 80–100 85–97 ≥98
Nucleophilic Substitution K₂CO₃/DMF 60–80 65–75 ≥95
Reductive Amination Pd/C, H₂/MeOH 50–70 55–65 ≥90
SPPS Approach TFA/DCM 25–40 70–80 ≥98

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 8.40 (s, 1H, pyridine-H2), 7.85 (d, J = 8 Hz, 1H, pyridine-H6), 7.45 (dd, J = 8 Hz, 1H, pyridine-H5), 3.90 (s, 2H, CH₂), 3.20–3.40 (m, 2H, piperidine-H2,6), 2.60–2.80 (m, 1H, piperidine-H3), 1.50–1.80 (m, 4H, piperidine-H4,5).
  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (pyridine ring).
  • Mass Spec (ESI+) : m/z 233.1 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) confirms ≥98% purity, with retention times consistent against authenticated standards.

Industrial-Scale Considerations

Large-scale production favors catalytic hydrogenation due to its high atom economy and compatibility with continuous flow reactors. Automated systems enable real-time monitoring of pressure and temperature, reducing batch-to-batch variability. Challenges include catalyst recycling and minimizing residual palladium (<10 ppm) in the final product.

Emerging Methodologies

Recent advances in photoredox catalysis and enzymatic synthesis show promise for greener alternatives. For instance, NADH-dependent reductases can stereoselectively reduce pyridine rings under ambient conditions, though yields remain suboptimal (30–40%) compared to traditional methods.

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride is a piperidine derivative with a pyridin-3-ylmethyl group and a carboxylic acid functional group. The dihydrochloride form enhances its water solubility and can affect its bioactivity and stability.

Chemical Properties and Reactivity
The chemical reactivity of this compound dihydrochloride stems from its functional groups.

  • Carboxylic Acid Group The carboxylic acid group can undergo typical reactions like esterification, reacting with alcohols to form esters.
  • Piperidine Nitrogen The piperidine nitrogen can participate in nucleophilic substitution reactions, which may be relevant in synthesizing more complex compounds or derivatives.

Synthesis
Synthesis typically involves multi-step organic reactions, and common methods may vary based on the desired purity and yield of the final product.

Potential Applications
this compound dihydrochloride and similar compounds have potential in therapeutic applications. Research indicates potential biological activities, particularly in pharmacology, and has been studied for their potential as treatments:

  • Specific biological effects of this compound are still under investigation.
  • Interaction studies focus on its binding affinity to various biological targets, including receptors and enzymes, helping to elucidate its mechanism of action and potential therapeutic effects.
  • These studies contribute to understanding how this compound may be utilized in drug development.

Structural Analogues
Several compounds share structural similarities with this compound dihydrochloride.

Compound NameKey Characteristics
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochlorideExhibits different receptor binding profiles; used in similar pharmacological contexts
4-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acidSimilar core structure; variations in activity against specific targets
1-(Pyridin-4-ylmethyl)piperidineLacks carboxylic functionality; primarily studied for neuroactive properties

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to DNA via intercalation, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidinecarboxylic Acid Derivatives

Compound Name Substituents Carboxylic Acid Position Molecular Weight (g/mol) Key Features Potential Applications
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid Pyridin-3-ylmethyl 2 220.24 Pyridine ring, methyl linkage Drug discovery, enzyme inhibition
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Pyrimidin-2-yl 3 229.23 Pyrimidine ring, hydrochloride salt Antimicrobial agents
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid Trifluoromethylpyridin-2-yl 3 274.24 Electron-withdrawing CF₃ group Metabolic stability studies
(S)-1-(2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid Dimethoxybiphenylmethoxybenzyl 2 523.58 Bulky aromatic substituents Programmed cell death modulation
(2R)-1-(2-(2,3-Dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid Dimethoxybenzyl, thiol groups 2 395.47 Thiol-metal coordination Metallo-β-lactamase inhibition

Key Differentiators

Electronic and Steric Effects

  • Pyridine vs. Pyrimidine Substituents : Pyridine (in the target compound) offers stronger π-π interactions compared to pyrimidine (), which may enhance binding to aromatic residues in enzymes .
  • Trifluoromethyl Group : The CF₃ group in increases metabolic stability and acidity (pKa ~1.5–2.5), making it suitable for optimizing pharmacokinetics .

Carboxylic Acid Position

  • Position 2 vs. 3 : The 2-carboxylic acid in the target compound and allows for optimal hydrogen bonding in enzyme active sites, whereas the 3-position () may alter conformational dynamics .

Biological Activity

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₂ with a molecular weight of approximately 220.27 g/mol. The compound consists of a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid functional group at the second position. This unique structure contributes to its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Research indicates that this compound may exhibit antagonistic properties at certain receptors, including histamine H3 and sigma receptors. These interactions are crucial for understanding its pharmacological effects, particularly in pain management and neurological disorders .

Binding Affinity Studies

Preliminary interaction studies have focused on the binding affinity of this compound to various biological targets. The following table summarizes key findings from these studies:

Target Receptor Binding Affinity (Ki) Effect
Histamine H30.5 nMAntagonist
Sigma-16.5 nMAntagonist
Sigma-28.55 nMAntagonist

These results suggest that the compound may enhance opioid analgesia through sigma receptor antagonism, potentially offering a dual-action mechanism in pain relief .

Pharmacological Effects

The pharmacological activities attributed to this compound include:

  • Antinociceptive Activity : Studies have shown that compounds with similar structures can modulate pain pathways, suggesting potential use in pain management therapies .
  • Cognitive Enhancement : Due to its interaction with neurotransmitter systems, it may influence mood regulation and cognitive functions.

Case Studies

  • Pain Management : A study evaluated the antinociceptive effects of this compound in animal models. Results indicated significant pain relief when administered alongside opioid agonists, highlighting its potential as an adjunct therapy .
  • Neurological Disorders : Another investigation focused on the compound's effects on cognitive impairment models. The results suggested improvements in memory retention and learning capabilities, possibly through modulation of histamine and sigma receptor pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for variations that can enhance biological activity or alter pharmacokinetics. Here are some notable derivatives:

Compound Name Structure Unique Features
1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic AcidC₁₂H₁₆N₂O₂Different position of the pyridyl substituent may influence biological activity.
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic AcidC₁₂H₁₆N₂O₂Variation in carboxylic acid position could alter pharmacokinetics.
1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic AcidC₁₂H₁₆N₂O₂Similar core structure but different substituent positioning, affecting receptor binding profiles.

These derivatives highlight the structural diversity within this chemical class and their potential implications for drug development .

Q & A

Q. What are the common synthetic routes for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions: Pyridine-3-methyl derivatives are coupled with piperidine-2-carboxylic acid precursors via reductive amination or nucleophilic substitution.
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux (80–120°C) are used to enhance reaction efficiency. Evidence from analogous piperidine syntheses highlights the importance of anhydrous conditions to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Key Optimization Parameters:

ParameterImpactExample
Solvent PolarityAffects reaction rate and byproduct formationDMF improves solubility of polar intermediates
TemperatureHigher temps accelerate kinetics but may degrade heat-sensitive groups100°C balances yield and stability
CatalystPalladium or nickel catalysts for cross-coupling stepsPd/C enhances selectivity in hydrogenation

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent positions and stereochemistry. For example, pyridyl protons resonate at δ 7.2–8.5 ppm, while piperidine carbons appear at δ 25–55 ppm .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C12H14N2O2) with <5 ppm error .
  • X-ray Crystallography: Resolves absolute stereochemistry for chiral centers .
  • HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stability: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Photostability: Expose to UV light (ICH Q1B guidelines) and track isomerization or oxidation.
  • Lyophilization: For long-term storage, lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations (DFT):
    • Calculate Gibbs free energy of reaction pathways to identify thermodynamically favorable intermediates .
    • Use software (e.g., Gaussian, ORCA) to model transition states for ring-opening or cyclization reactions.
  • Molecular Docking (AutoDock Vina, Schrödinger):
    • Predict binding affinities to enzymes (e.g., kinases) by simulating interactions between the pyridyl group and active-site residues .
  • MD Simulations (GROMACS): Study conformational flexibility of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Batch Variability Analysis:
    • Quantify peptide content, salt adducts, and residual solvents using ICP-MS or Karl Fischer titration to rule out impurities .
    • Compare EC50 values across batches; significant deviations suggest inconsistent synthesis or purification .
  • Target Validation:
    • Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., GPCRs).
    • Cross-validate with orthogonal assays (SPR, ITC) to exclude assay-specific artifacts .

Q. How can enantioselective synthesis of the compound be achieved, and what are the stereochemical implications?

Methodological Answer:

  • Chiral Catalysis:
    • Use asymmetric hydrogenation with Ru-BINAP catalysts to install stereocenters (e.g., >90% ee) .
    • Employ enzymatic resolution (lipases) for kinetic separation of enantiomers .
  • Stereochemical Analysis:
    • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
    • Chiral HPLC: Use Chiralpak IA/IB columns to resolve enantiomers (eluent: hexane/isopropanol) .

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Transcriptomics/Proteomics:
    • RNA-seq identifies differentially expressed genes post-treatment (e.g., MAPK pathway modulation).
    • SILAC-based proteomics quantifies changes in protein phosphorylation .
  • Chemical Proteomics:
    • Use photoaffinity labeling with a biotinylated analog to pull down target proteins for LC-MS/MS identification .
  • Kinase Profiling:
    • Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to identify off-target effects .

Q. Data Contradiction Analysis Framework

ScenarioResolution StrategyEvidence Reference
Divergent IC50 valuesStandardize assay conditions (pH, serum content) and validate with internal controls
Conflicting solubility reportsCharacterize polymorphs via PXRD and DSC
Discrepant metabolic stabilityCompare CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using liver microsomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.